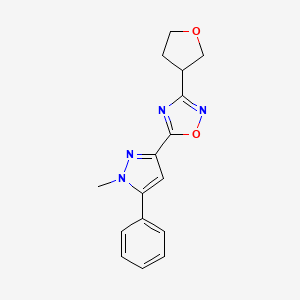![molecular formula C14H9N3O4S B5518270 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide is a useful research compound. Its molecular formula is C14H9N3O4S and its molecular weight is 315.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.03137695 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : Research on thiadiazole derivatives, similar to the compound , highlights their synthesis for studying chemical properties and reactivity. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds using thiadiazole scaffolds, exploring their spectroscopic properties and potential for further chemical modifications (Patel, Patel, & Shah, 2015).
- Oxidative Dimerization : The process of oxidative dimerization of thioamides to produce thiadiazoles, as investigated by Takikawa et al. (1985), is relevant to understanding the chemical synthesis routes that could involve N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).
Biological and Pharmacological Applications
- Adenosine Receptor Selectivity : Studies on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides, exploring their selectivity and affinity towards adenosine receptors, suggest potential pharmacological applications. These compounds, including furamide analogues, have been investigated for their roles in modulating adenosine receptor activity, indicating a pathway for the development of new therapeutic agents (Inamdar et al., 2013).
- Anticancer Activity : The synthesis of thiadiazole and benzamide derivatives has been explored for their potential anticancer properties. Compounds containing thiadiazole and benzamide groups have been evaluated against various cancer cell lines, showcasing promising anticancer activity. This suggests that this compound could also have applications in cancer research (Tiwari et al., 2017).
Material Science Applications
- Supramolecular Gelators : Research on N-(thiazol-2-yl)benzamide derivatives has investigated their use as supramolecular gelators, examining the role of structural modifications in gelation behavior. This highlights potential applications in material science, where such compounds could be used in the development of novel materials with specific properties (Yadav & Ballabh, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-12(10-2-1-5-19-10)15-14-17-16-13(22-14)8-3-4-9-11(6-8)21-7-20-9/h1-6H,7H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRCKNWPJPXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(7-fluoro-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B5518195.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B5518224.png)
![2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5518231.png)
![4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B5518239.png)
![2-bromo-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B5518243.png)
![2-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE](/img/structure/B5518248.png)
![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)
![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![N-benzyl-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
